molecular formula C23H26O7 B600301 7-O-Demethyl-3-isomangostin hydrate CAS No. 1432058-63-3

7-O-Demethyl-3-isomangostin hydrate

Cat. No.: B600301
CAS No.: 1432058-63-3
M. Wt: 414.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-O-Demethyl-3-isomangostin hydrate is a bioactive compound derived from the mangosteen fruit (Garcinia mangostana). This compound belongs to the xanthone family, which is known for its diverse pharmacological properties. The molecular formula of this compound is C23H26O7, and it has a molecular weight of 414.45. It is a potent bioactive constituent with significant applications in scientific research, particularly in the study of inflammation-associated maladies, cardiovascular disorders, and certain neoplastic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-Demethyl-3-isomangostin hydrate typically involves the semisynthesis of minor xanthones from Garcinia mangostana. The process begins with the extraction of α-mangostin, which is the major prenylated xanthone from the mangosteen fruit . The semisynthesis involves several steps, including acid-catalyzed cyclization and oxidative cyclization . The reaction conditions are carefully controlled to ensure the complete conversion of the starting material to the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The compound is extracted from the mangosteen fruit using solvents such as ethanol or methanol. The extract is then subjected to various purification techniques, including chromatography, to isolate the desired compound. The purified compound is then converted to its hydrate form through controlled hydration processes .

Chemical Reactions Analysis

Types of Reactions

7-O-Demethyl-3-isomangostin hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

7-O-Demethyl-3-isomangostin hydrate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of xanthones.

    Biology: It is studied for its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.

    Medicine: The compound exhibits potential therapeutic effects in the treatment of inflammation-associated maladies, cardiovascular disorders, and certain neoplastic conditions.

    Industry: It is used in the development of dietary supplements and natural health products due to its bioactive properties.

Mechanism of Action

The mechanism of action of 7-O-Demethyl-3-isomangostin hydrate involves the selective modulation of intricate molecular pathways. The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors involved in inflammation, cardiovascular function, and cell proliferation. For example, it inhibits the catalytic subunit of cyclic AMP-dependent protein kinase, which plays a crucial role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 9-Hydroxycalabaxanthone hydrate
  • 3-Isomangostin hydrate
  • 3-Isomangostin hydrate formate
  • 9-Hydroxycalabaxanthone
  • 3-Isomangostin
  • BR-Xanthone A
  • Mangostanol
  • Mangostanaxanthone IV
  • 1-Isomangostin
  • 11-hydroxy-1-isomangostin
  • 1-Isomangostin hydrate
  • Isonormangostin

Uniqueness

7-O-Demethyl-3-isomangostin hydrate is unique due to its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its potent bioactivity. Its ability to selectively modulate molecular pathways and its diverse pharmacological properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-O-Demethyl-3-isomangostin hydrate involves several steps, including the isolation of starting materials, conversion of starting materials into intermediate compounds, and final conversion of intermediates into the target compound.", "Starting Materials": [ "Mangosteen pericarp extract", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Acetone", "Ethyl acetate", "Petroleum ether", "Water" ], "Reaction": [ "Isolation of α-mangostin from mangosteen pericarp extract using a combination of solvent extraction and chromatographic techniques", "Conversion of α-mangostin to 3-isomangostin through demethylation using sodium hydroxide in methanol", "Purification of 3-isomangostin through recrystallization using acetone", "Conversion of 3-isomangostin to 7-O-Demethyl-3-isomangostin hydrate through acetylation using acetic anhydride in ethyl acetate", "Purification of 7-O-Demethyl-3-isomangostin hydrate through recrystallization using petroleum ether and water" ] }

CAS No.

1432058-63-3

Molecular Formula

C23H26O7

Molecular Weight

414.45

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.